molecular formula C18H19ClN2O3S B2450793 2-chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]acetamide CAS No. 924376-11-4

2-chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]acetamide

Cat. No.: B2450793
CAS No.: 924376-11-4
M. Wt: 378.87
InChI Key: ZZAHXZVBGVXCPI-UHFFFAOYSA-N
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Description

2-chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]acetamide is a complex organic compound that features a thiophene ring substituted with various functional groups

Properties

IUPAC Name

2-chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-12-15(18(23)21-7-9-24-10-8-21)17(20-14(22)11-19)25-16(12)13-5-3-2-4-6-13/h2-6H,7-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAHXZVBGVXCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N2CCOCC2)NC(=O)CCl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]acetamide typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the chloroacetamide group. The reaction conditions often require the use of catalysts and specific reagents to ensure the correct substitution pattern on the thiophene ring. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the morpholine moiety can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .

Scientific Research Applications

Medicinal Chemistry

Research indicates that this compound exhibits significant biological activity, particularly in cancer research. It has shown potential as an anticancer agent by inhibiting specific cellular pathways involved in tumor growth and proliferation. Additionally, preliminary studies suggest it may have antifibrotic properties , making it a candidate for treating fibrotic diseases .

Antimicrobial Activity

Preliminary investigations have highlighted the compound’s potential as an antimicrobial agent . Its structural features may allow it to interact with microbial targets, leading to inhibition of growth or viability .

Pharmaceutical Development

The compound is being studied for its potential use as a pharmaceutical intermediate or active ingredient in drug development. Its ability to modify biological pathways makes it a valuable candidate for creating new therapeutic agents .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • Cancer Research : A study demonstrated that 2-chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]acetamide effectively inhibits cancer cell proliferation in vitro by targeting specific kinases involved in cell signaling pathways .
  • Antifibrotic Properties : Research has indicated that this compound may reduce fibrosis in experimental models, suggesting its potential use in treating fibrotic diseases .
  • Antimicrobial Studies : Investigations into the antimicrobial properties revealed that the compound could inhibit the growth of specific bacterial strains, indicating its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic outcomes .

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]acetamide include other thiophene derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities or applications. For example, derivatives with different substituents on the thiophene ring may exhibit varying degrees of antimicrobial or anticancer activity.

Biological Activity

2-chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential, particularly in oncology and other disease areas.

Chemical Structure and Properties

The compound's IUPAC name is 2-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide, and it has a molecular formula of C14H17ClN2O3C_{14}H_{17}ClN_{2}O_{3}. The structural features include a chloro group, an acetamide moiety, and a morpholine ring, which contribute to its biological properties.

Biological Activity Overview

Research on the biological activity of this compound reveals several key areas of interest:

  • Anticancer Activity : Preliminary studies suggest that 2-chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]acetamide exhibits cytotoxic effects against various cancer cell lines. In vitro assays have shown that it can inhibit cell proliferation, induce apoptosis, and disrupt cell cycle progression.
  • Mechanism of Action : The compound is believed to act through multiple mechanisms, including:
    • Inhibition of Kinases : It has been identified as a potential inhibitor of specific kinases involved in cancer cell signaling pathways.
    • Modulation of Apoptotic Pathways : The compound may enhance apoptotic signaling through the activation of caspases and other pro-apoptotic factors.
  • Pharmacokinetics : Early pharmacokinetic studies indicate that the compound has favorable absorption characteristics, with moderate bioavailability in animal models. Further studies are required to fully elucidate its metabolic pathways and elimination routes.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Case Study 1 : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, with IC50 values reported in the low micromolar range. Histological analysis indicated significant apoptosis as evidenced by increased TUNEL staining.
  • Case Study 2 : An animal model study demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups. Tumor tissues showed increased levels of apoptotic markers and decreased proliferation indices.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity against MCF-7 cells
Apoptosis InductionIncreased TUNEL positive cells
Kinase InhibitionInhibition of specific cancer-related kinases
Tumor Growth InhibitionSignificant reduction in tumor volume in vivo

Table 2: Pharmacokinetic Profile

ParameterValue
BioavailabilityModerate
Half-lifeTBD (to be determined)
MetabolismHepatic (liver)

Q & A

Q. What are the common synthetic routes for synthesizing 2-chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]acetamide?

  • Methodological Answer : A standard approach involves reacting a chloroacetamide precursor (e.g., 4-methyl-5-phenylthiophene derivatives) with morpholine-4-carbonyl chloride under reflux conditions. For example, anhydrous potassium carbonate in dry acetone is used as a base and solvent, followed by refluxing for 5–8 hours to ensure complete substitution . Purification typically involves silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂ gradient) and recrystallization from ethyl acetate .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and morpholine-carbonyl integration (e.g., δ ~3.3–4.9 ppm for morpholine protons) .
  • Mass Spectrometry : ESI/APCI(+) for molecular ion validation (e.g., [M+H]⁺ and [M+Na]⁺ peaks) .
  • IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ for C=O (amide and morpholine-carbonyl) .
  • LogP Analysis : Hydrophobicity assessment via computational tools (e.g., ~41.99 for related analogs) .

Q. What functional groups dominate its reactivity?

  • Methodological Answer : The morpholine-carbonyl group (electron-withdrawing) enhances electrophilicity at the thiophene ring, while the chloroacetamide moiety facilitates nucleophilic substitution. These groups are critical for designing derivatives via amine or thiol coupling .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :
  • Base Selection : Test alternatives to K₂CO₃ (e.g., NaH or triethylamine) to reduce side reactions .
  • Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) with acetone for solubility and reaction rate .
  • Temperature Control : Use microwave-assisted synthesis to reduce reflux time and improve regioselectivity .
  • In-Situ Monitoring : TLC or HPLC tracking to identify intermediate phases and optimize quenching .

How do structural modifications influence bioactivity? Provide examples.

  • Methodological Answer :
Substituent ModificationBiological ImpactReference
Replacement of chloro with hydroxylReduced cytotoxicity, altered solubility
Fluorine substitution at phenylEnhanced metabolic stability
Morpholine vs. piperidine-carbonylVaries target binding (e.g., kinase inhibition)

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer :
  • Systematic SAR Studies : Compare analogs with controlled substituent changes (e.g., halogens, methyl groups) .
  • Assay Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and concentrations across studies .
  • Computational Modeling : Predict binding affinities via docking studies to explain potency variations .

Q. What strategies validate analytical methods for impurity profiling?

  • Methodological Answer :
  • Cross-Validation : Compare NMR with LC-MS to confirm impurity structures (e.g., unreacted starting materials) .
  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation products .
  • Column Calibration : Use USP-grade C18 columns with standardized mobile phases for HPLC reproducibility .

Q. What scalable synthesis methods are viable for industrial research?

  • Methodological Answer :
  • Continuous Flow Reactors : Enable higher throughput and safer handling of intermediates (e.g., chloroacetamide precursors) .
  • Catalytic Systems : Explore Pd/C or Ni catalysts for one-pot coupling of morpholine-carbonyl groups .

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